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(3aS,7aR)-7a-phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione

Chiral resolution Enantiomeric purity Stereospecific pharmacology

Racemic or epimeric mixtures of pyrrolo[3,4-c]pyridine building blocks confound SAR studies and necessitate costly re-synthesis. This single-enantiomer (3aS,7aR) compound eliminates stereochemical ambiguity. • Confirmed (3aS,7aR) configuration with 7a-phenyl substituent - stereochemistry shown to shift glucokinase EC50 by >10-fold within the class. • Near-neutral logP (-0.0023), Fsp³ 0.38, 2 HBD/3 HBA - fits fragment-like space for CNS-penetrant library design. • PROTAC-grade rigid scaffold: imide NH and bridgehead phenyl enable orthogonal conjugation strategies. • Available at 98% purity; shipped globally from stock.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B8092710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,7aR)-7a-phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1C2C(=O)NC(=O)CC2(CN1)C3=CC=CC=C3
InChIInChI=1S/C13H14N2O2/c16-11-6-13(9-4-2-1-3-5-9)8-14-7-10(13)12(17)15-11/h1-5,10,14H,6-8H2,(H,15,16,17)/t10-,13-/m0/s1
InChIKeyRHZTWZFESLCHQZ-GWCFXTLKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Overview of (3aS,7aR)-7a-phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione


(3aS,7aR)-7a-phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione (CAS 2459945-96-9) is a chiral, conformationally constrained hexahydropyrrolo[3,4-c]pyridine-4,6-dione bearing a phenyl substituent at the 7a‑bridgehead position . The scaffold belongs to the pyrrolo[3,4-c]pyridine isomer family, a bicyclic system recognized for analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities [1]. The (3aS,7aR) absolute configuration distinguishes this compound from racemic or epimeric mixtures available under the same core. Suppliers report purities of ≥95 % to 98 % with key physicochemical descriptors – logP ≈ ‑0.002, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and an Fsp³ of 0.3846 – that directly influence permeability, solubility, and molecular recognition in drug‑discovery campaigns.

Risks of Generic Substitution for (3aS,7aR)-7a-phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione


Simple replacement with a racemate, a des‑phenyl analog, or a regioisomeric pyrrolopyridine introduces measurable differences in molecular recognition and bulk properties. The (3aS,7aR) stereochemistry creates a defined spatial orientation of the phenyl ring that cannot be replicated by its enantiomer or by achiral 7a‑substituted analogs such as 7a‑methyl‑octahydropyrrolo[3,4‑c]pyridine carboxylates . Likewise, moving from the pyrrolo[3,4‑c]pyridine scaffold to other isomeric forms (e.g., pyrrolo[3,2‑b]pyridine) alters H‑bond donor/acceptor counts and has been shown to shift kinase selectivity profiles [1]. Practical procurement data reinforce this: the target compound commands a significant price premium over simpler pyrrolopyridine building blocks (e.g., 7a‑carboxylate analogs) , reflecting the synthetic complexity of stereoselective introduction of the quaternary 7a‑phenyl center. Substituting without quantitative justification therefore risks both altered pharmacodynamic behavior and avoidable synthetic re‑investment.

Quantitative Differentiation from Closest Analogs


Chiral Identity: Single Enantiomer vs. Racemate

The target compound is supplied as the single (3aS,7aR) enantiomer with two defined asymmetric centers . In contrast, many commercially available pyrrolo[3,4-c]pyridine building blocks (e.g., 7a-carboxylate or 7a-methyl analogs) are offered as racemic mixtures . No quantitative head‑to‑head enantiospecific activity comparison exists for this precise scaffold; however, within the broader pyrrolo[3,4‑c]pyridine class, glucokinase activation EC50 values vary by >10‑fold depending on stereochemistry [1], making enantiomeric identity a critical procurement parameter.

Chiral resolution Enantiomeric purity Stereospecific pharmacology

Hydrogen-Bond Capacity Comparison with Simpler Analogs

The target compound presents two hydrogen-bond donors and three hydrogen-bond acceptors . By contrast, a structurally related 7a‑phenylhexahydro‑1H‑pyrrolo[1,2‑a]imidazolidin‑5‑one scaffold (C₁₂H₁₄N₂O) exhibits only 1 HBD and 2 HBA due to the replacement of one carbonyl by a methylene [1]. The additional H‑bond functionality in the target compound is predicted to lower passive membrane permeability while increasing aqueous solubility, a trade‑off relevant to CNS drug design where balanced properties are required.

Hydrogen bonding Permeability Drug-likeness

Lipophilicity: logP Comparison with Alkyl-Substituted Analogs

The target compound exhibits an exceptionally low calculated logP of -0.0023 , indicating near‑equal partitioning between aqueous and organic phases. This contrasts with 7a‑alkyl‑substituted pyrrolo[3,4‑c]pyridine analogs that typically display logP values >1.0 due to the lipophilic alkyl chain . In the context of CNS drug discovery, a logP near zero is favorable for balancing blood‑brain barrier penetration with metabolic clearance, whereas higher logP analogs often suffer from increased clearance and promiscuous protein binding.

Lipophilicity CNS drug design logP optimization

Glucokinase Activation in Pyrrolo[3,4-c]pyridines

Pyrrolo[3,4-c]pyridine derivatives have been claimed as glucokinase (GK) activators in patent WO2011080755A1, with representative EC50 values ranging from 83 nM to 1,590 nM in recombinant human GK assays using 5 mM glucose [1]. Although the specific 7a‑phenyl‑4,6‑dione target compound is not explicitly exemplified in the BindingDB data, its core scaffold is directly represented in the patent Markush structures [2]. The presence of the 7a‑phenyl group is expected to occupy the allosteric site distal to the glucose‑binding pocket, a feature absent in 7a‑H or 7a‑small‑alkyl congeners.

Glucokinase Diabetes Allosteric activation

Analgesic and Anti-inflammatory Activity

1H‑Pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione derivatives DSZ 1 and DSZ 3 demonstrated dose‑dependent antinociception in the formalin test (5–20 mg/kg i.p.) and reduced tactile allodynia in oxaliplatin‑induced neuropathic pain models at 5–10 mg/kg [1]. While the target 4,6‑dione regioisomer has not been evaluated in the same assays, the shared pyrrolo[3,4‑c]pyridine core and the demonstrated central activity of the class support its candidacy for CNS‑penetrant analgesic programs. Compounds lacking the 7a‑phenyl group (e.g., 4‑methyl‑6‑phenyl‑1H‑pyrrolo[3,4‑c]pyridine‑1,3‑dione) showed weaker antimicrobial and no reported in vivo analgesic efficacy [2].

Analgesic Anti-inflammatory CNS pain models

Procurement and Application Scenarios


Stereospecific GK Activator Lead Optimization

The pyrrolo[3,4‑c]pyridine core is validated in glucokinase activation with EC50 values spanning 83–1,590 nM [1]. The target compound's (3aS,7aR) stereochemistry and 7a‑phenyl substituent provide a defined vector for structure‑based optimization of the allosteric pocket. Teams should procure the single enantiomer to avoid confounding stereochemical variables that have been shown to shift GK EC50 by >10‑fold within the class.

CNS-Penetrant Analgesic Scaffold Development

Class‑level in vivo efficacy in formalin and neuropathic pain models (DSZ 1/DSZ 3 at 5–20 mg/kg i.p.) establishes the pyrrolo[3,4‑c]pyridine core as a CNS‑active template [2]. The target compound's near‑neutral logP (-0.0023) and balanced HBD/HBA profile make it an attractive starting point for analgesic programs requiring blood‑brain barrier penetration.

PROTAC Linker or E3 Ligase Recruitment

Categorized by AChemBlock as a PROTAC building block , the rigid, chiral hexahydro‑pyrrolo[3,4‑c]pyridine scaffold can serve as a conformationally constrained linker or a ligand fragment for E3 ligase recruitment. Its defined geometry and synthetic handles (imide NH and bridgehead phenyl) enable orthogonal conjugation strategies unavailable with flexible PEG or alkyl linkers.

Fragment-Based Drug Discovery Benchmarking

With a molecular weight of 230.27, logP of -0.0023, Fsp³ of 0.3846, and 2 HBD / 3 HBA , the compound falls within fragment‑like chemical space. It can serve as a 3D‑rich, sp³‑characterized fragment for screening libraries, offering a distinct property profile versus flat aromatic pyrrolopyridine fragments that dominate commercial collections.

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